
9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The key steps may include:
Protection of the amino groups: on the purine base to prevent unwanted reactions.
Glycosylation: of the protected purine with a suitable sugar derivative, such as a thio-sugar.
Deprotection: of the amino groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could potentially modify the purine ring or the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.
Biology
In biology, it might be used to investigate the mechanisms of nucleic acid replication and repair or to study enzyme-substrate interactions.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound could be evaluated for its ability to inhibit viral replication or to interfere with cancer cell proliferation.
Industry
In industry, it could be used in the development of diagnostic tools or as a component in biochemical assays.
Mechanism of Action
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, where they can disrupt normal cellular processes For example, they might inhibit DNA polymerase or reverse transcriptase, enzymes critical for DNA and RNA synthesis
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine: Used in the treatment of HIV.
2’,3’-Dideoxyinosine: Also used in antiviral therapy.
Uniqueness
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is unique due to the presence of the thio group and the specific arrangement of functional groups, which may confer unique biological activity or chemical reactivity compared to other nucleoside analogs.
Properties
CAS No. |
137719-31-4 |
|---|---|
Molecular Formula |
C10H14N6OS |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6OS/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
XCBQEWWAIKYUCJ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
Canonical SMILES |
C1CC(SC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


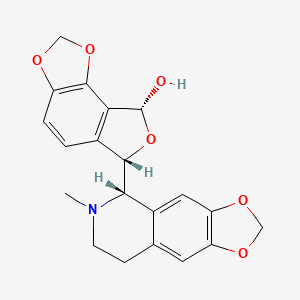
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
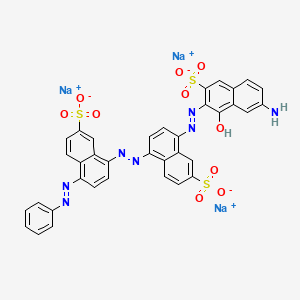
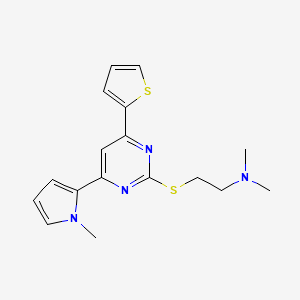
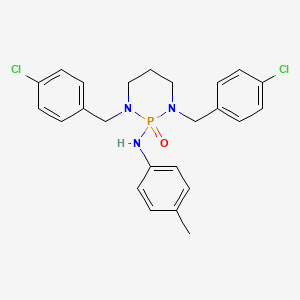
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
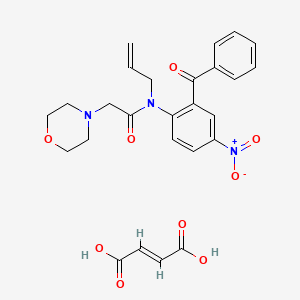

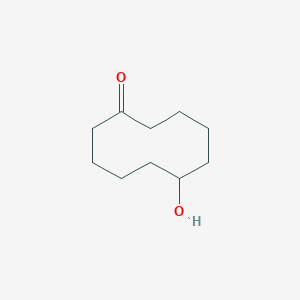
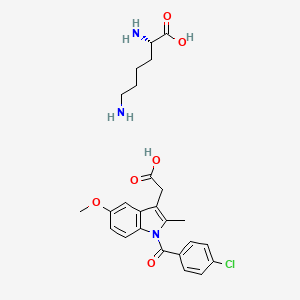
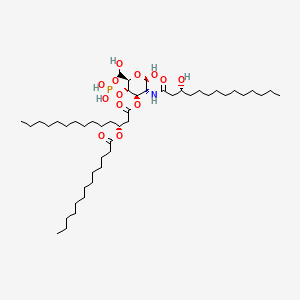
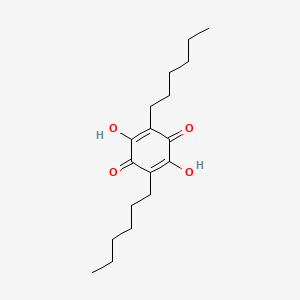
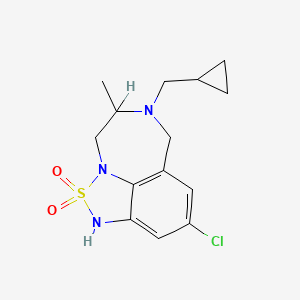
![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
